molecular formula C8H10ClN3 B2823117 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 1706459-04-2

8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B2823117
CAS No.: 1706459-04-2
M. Wt: 183.64
InChI Key: CAGOXBVOBWLHGE-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride (CAS 1706459-04-2) is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceuticals, known for its significant biological activities and excellent pharmacokinetic properties, including high bioavailability and low toxicity . This specific amine-functionalized derivative serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Researchers value this compound for its potential in targeting a wide range of enzymes and receptors, with studies showing that imidazopyridine derivatives exhibit antiviral, antibacterial, antifungal, anti-inflammatory, and antitumoral properties . Its electron-rich feature enables diverse intermolecular interactions with biological systems, making it a valuable building block for constructing more complex molecules aimed at treating various diseases . The compound is typically characterized by techniques such as 1H NMR, 13C NMR, mass spectroscopy, and FTIR to confirm its identity and purity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c1-6-3-2-4-11-7(9)5-10-8(6)11;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGOXBVOBWLHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds from this class have demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . Notably, modifications to the imidazo[1,2-a]pyridine structure have led to enhanced potency against these resistant strains.

Neurological Disorders

Imidazo[1,2-a]pyridine derivatives are being investigated for their potential in treating Alzheimer's disease through cholinesterase inhibition. Studies have shown that certain derivatives exhibit strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for managing neurodegenerative conditions . For instance, a specific derivative demonstrated an IC50 value of 79 µM for AChE inhibition, indicating its potential as a therapeutic agent .

Anti-Cancer Properties

The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-cancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Modifications such as the introduction of bulky groups or electron-withdrawing substituents have been shown to enhance biological activity significantly. For example, compounds with biphenyl side chains exhibited superior AChE inhibition compared to simpler phenyl derivatives .

Case Studies

Study Focus Findings
Abrahams et al. (2023)Anti-TB ActivityIdentified four potent inhibitors with MIC values between 0.03 to 5.0 μM against Mtb .
Recent Research on Alzheimer’sCholinesterase InhibitionCompound with biphenyl side chain showed IC50 of 79 µM for AChE inhibition .
Cancer ResearchApoptosis InductionImidazo[1,2-a]pyridine derivatives induced apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to the inhibition of essential biological processes. The compound may also interfere with enzyme activity, disrupting metabolic pathways and leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Features Biological Activity/Applications References
8-Methylimidazo[1,2-a]pyridin-3-amine HCl -CH₃ (8), -NH₂ (3) High solubility (HCl salt), moderate lipophilicity Under investigation (potential kinase inhibitor)
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine -CH₃ (8), -NH₂ (3), -OCH₃-C₆H₄ (2) Enhanced π-π stacking (methoxyphenyl), increased H-bond acceptors (3) COX-2 inhibition (docking studies)
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine HCl Saturated ring, -C₆H₅ (2) Reduced planarity, improved metabolic stability Antibacterial candidate
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine HCl -F (8), -CH₃ (2), -NH₂ (6) Electronegative substituent (F), altered binding affinity Antitrypanosomal activity
2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine -C₄H₃O (2,6), -NH₂ (8) Bulky substituents, lower logP Privileged structure for library synthesis

Key Differences in Physicochemical Properties

  • Lipophilicity : The 8-methyl group in the target compound increases lipophilicity (logD ~1.5–2.0) compared to 8-fluoro analogs (logD ~1.0) .
  • Solubility : Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility (>10 mg/mL) vs. free bases .
  • H-Bonding: The 3-amine group serves as a hydrogen bond donor, critical for target engagement, whereas 3-carboxylic acid derivatives (e.g., ) act as acceptors .

Target Compound

  • Kinase Inhibition : Structural similarity to COX-2 inhibitors (e.g., ) implies possible anti-inflammatory applications.
  • Antimicrobial Activity : Analogous saturated-ring derivatives () show antibacterial effects against Gram-positive pathogens .

Key Analog Highlights

  • COX-2 Inhibition : 2-(4-Methoxyphenyl)-8-methyl derivatives bind competitively to the COX-2 active site (docking score: -9.2 kcal/mol) .
  • Antitrypanosomal Activity: 8-Fluoro-2-methyl analogs exhibit IC₅₀ = 0.8 µM against Trypanosoma brucei .
  • Antibacterial Potency : 2-Phenyl-saturated derivatives () inhibit S. aureus (MIC = 4 µg/mL) .

Biological Activity

8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a compound of significant interest due to its biological activity, particularly in the context of carcinogenicity and antimicrobial properties. This article delves into its biological mechanisms, applications, and relevant research findings.

This compound is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse pharmacological activities. The compound exhibits a range of biological effects primarily through interaction with various molecular targets.

  • Mechanism of Action : It is believed to modulate biological activities by inhibiting specific enzymes or binding to cellular receptors, influencing pathways involved in cell proliferation and apoptosis. For instance, it has shown potential in inhibiting cytochrome P450 enzymes which play a crucial role in drug metabolism and the activation of pro-carcinogens .

Carcinogenic Potential

Research indicates that compounds similar to this compound are implicated in mutagenic and carcinogenic processes. For example:

  • Mutagenicity : Studies have demonstrated that related compounds can induce mutations in various animal models, particularly affecting the gastrointestinal tract and leading to tumor formation in organs such as the colon and prostate .
  • DNA Adduct Formation : These compounds can form DNA adducts, which are critical in the initiation of cancer. The metabolic activation of such compounds often involves cytochrome P450 enzymes that convert them into reactive intermediates capable of binding to DNA .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives:

  • Anti-Tuberculosis Activity : Some derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 µM against resistant strains. This suggests a promising avenue for developing new anti-TB therapies .

Study on Carcinogenicity

A pivotal study examined the carcinogenic effects of this compound in rodent models. The findings indicated:

  • Tumor Induction : Mice exposed to the compound developed intestinal tumors within a specified timeframe, underscoring its potential as a carcinogen.
  • Mechanistic Insights : The study provided insights into how metabolic activation leads to DNA damage, reinforcing the need for further investigation into its safety profile.

Anti-Tuberculosis Research

In another significant study focusing on the anti-TB activity:

  • High Throughput Screening : Researchers identified several imidazo[1,2-a]pyridine analogues with substantial efficacy against Mtb. One compound demonstrated a MIC90 of ≤0.006 µM, significantly outperforming existing treatments.
  • In Vivo Efficacy : Animal models treated with these compounds showed remarkable reductions in bacterial load, suggesting their potential as effective therapeutic agents against multidrug-resistant TB strains .

Data Summary

Biological ActivityObservations
Carcinogenicity Induces mutations; forms DNA adducts; tumorigenesis in rodent models
Antimicrobial Effective against Mtb; MIC range 0.03 - 5.0 µM; significant reduction in bacterial load in vivo

Q & A

Q. What are the optimal synthetic routes for 8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of 2-aminopyridine derivatives with α-bromoketones or halogenated intermediates. For example, coupling 8-methylimidazo[1,2-a]pyridine precursors with amine-containing reagents under Buchwald-Hartwig conditions (e.g., Pd catalysts, ligands like XPhos) achieves selective amination . Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol . Yields range from 45–70%, depending on substituent steric effects .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key characterization tools include:
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methyl at C-8, amine at C-3). For example, the C-8 methyl group appears as a singlet at δ 2.5–2.7 ppm in 1H^1H-NMR .
  • HRMS : Accurate mass determination (e.g., [M+H+^+] at m/z 222.1002 for C9_9H12_{12}ClN3_3) validates molecular formula .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in hydrochloride salts) .

Q. What preliminary biological assays are relevant for this compound?

  • Methodological Answer : Initial screens focus on:
  • Enzyme inhibition : COX-2 selectivity assays using fluorescence polarization (IC50_{50} values; compare with reference inhibitors like celecoxib) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic activity .
  • Solubility : Measure logP via shake-flask method (predicted logP ~1.8 for the free base) .

Advanced Research Questions

Q. How does the 8-methyl group influence COX-2 selectivity?

  • Methodological Answer : Computational studies (DFT, molecular docking) reveal that the 8-methyl group induces steric hindrance, preventing COX-1 binding while accommodating COX-2’s larger active site. Docking scores (AutoDock Vina) show 2–3 kcal/mol higher affinity for COX-2 vs. COX-1 . Experimental validation via mutagenesis (e.g., COX-2 Tyr355Ala mutant) further confirms steric-driven selectivity .

Q. What strategies resolve contradictions in SAR data for imidazopyridine derivatives?

  • Methodological Answer : Contradictions (e.g., variable IC50_{50} values for similar substituents) are addressed by:
  • Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
  • 3D-QSAR : Build CoMFA/CoMSIA models to quantify substituent effects (e.g., electron-withdrawing groups at C-2 enhance potency) .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics (kon_{on}/koff_{off}) .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Key parameters include:
  • Catalyst loading : Reduce Pd(OAc)2_2 from 5 mol% to 2 mol% with microwave-assisted heating (80°C, 30 min), maintaining >60% yield .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Workflow : Implement inline FTIR monitoring to track reaction completion and minimize byproducts .

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